4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
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Overview
Description
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro, chlorosulfonyl, and fluoro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid typically involves the chlorosulfonation of 4-chloro-2-fluorobenzoic acid. The reaction is carried out by treating 4-chloro-2-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the substitution of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
- 4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic acid
- 2-Chloro-5-(chlorosulfonyl)benzoic acid
Comparison: Compared to similar compounds, 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is unique due to the presence of the fluoro substituent, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where the fluoro group plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIBTQKARVYVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458074 |
Source
|
Record name | 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56447-54-2 |
Source
|
Record name | 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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